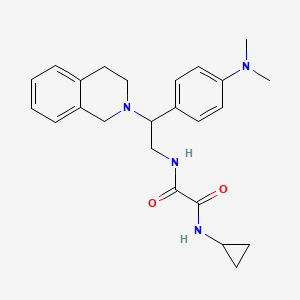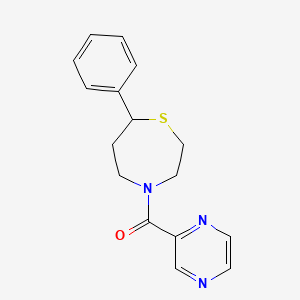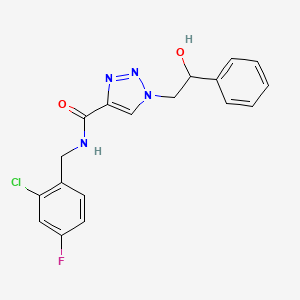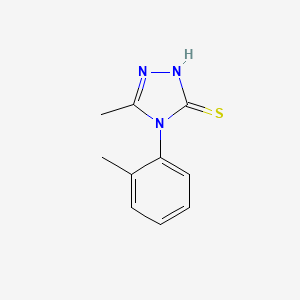![molecular formula C10H11F2N B2377945 [1-(2,4-Difluorophenyl)cyclopropyl]methanamine CAS No. 1340550-61-9](/img/structure/B2377945.png)
[1-(2,4-Difluorophenyl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(2,4-Difluorophenyl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C10H11F2N . It is a solid substance and has a molecular weight of 183.20 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11F2N/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8H,3,5,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 183.20 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- (Karabuğa et al., 2015) discuss the synthesis of quinazoline-based ruthenium(II) complexes using related methanamines, highlighting their effectiveness in hydrogenation reactions.
Antiviral Activity
- (Kolocouris et al., 1994) describe the synthesis of aminoadamantane derivatives, including methanamines, which exhibit significant inhibitory effects against influenza A virus.
Anticancer Activity
- (Mbugua et al., 2020) report on palladium and platinum complexes with Schiff base ligands, including methanamines, showing promising anticancer activity against various human cancer cell lines.
Conformational Analysis
- (Demir et al., 2004) explore the synthesis of 2-(2-arylcyclopropyl)glycines, where methanamines are used as intermediates, contributing to the field of conformational analysis in organic chemistry.
Novel Compound Synthesis
- (Zhai Zhi-we, 2014) details the synthesis and characterization of a novel 1,3-Dithiolane compound involving methanamine as a key intermediate.
Drug Discovery and Pharmacology
- (Sniecikowska et al., 2019) discuss the design of novel methanamine derivatives as serotonin receptor agonists, indicating their potential in antidepressant drug development.
Safety and Hazards
Propiedades
IUPAC Name |
[1-(2,4-difluorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAQFQPSMPPLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)
![(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2377874.png)


![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)

![N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2377882.png)
![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2377884.png)